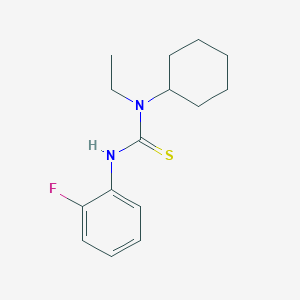![molecular formula C23H26N6O3 B5567380 6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)
6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine” is also known as Palbociclib . It is an orally active and highly specific inhibitor against cyclin-dependent kinase 4 & 6 . It potently suppresses Cdk4/6-dependent cellular Rb phosphorylation .
Molecular Structure Analysis
The molecular structure of this compound is based on the information available in the databases. The molecular formula is C24H29N7O2 . The InChI string is also provided for further structural analysis .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in 0.1 M HCl to the extent of 2 mg/mL . The compound is stable at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from complex chemical reactions involving similar molecular frameworks. These compounds have shown promising anti-inflammatory and analgesic properties. Notably, certain derivatives demonstrated significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, showing potential for therapeutic applications (Abu‐Hashem et al., 2020).
Antiproliferative Activity Against Cancer Cell Lines : Derivatives of closely related molecular structures have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Some compounds in this series displayed significant activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Eosinophil Infiltration Inhibitors : Studies have identified fused pyridazine derivatives, which include similar molecular motifs, as potent antihistaminic agents with an inhibitory effect on eosinophil chemotaxis. This discovery has implications for treating conditions like atopic dermatitis and allergic rhinitis, with one compound undergoing clinical trials (Gyoten et al., 2003).
Molecular Docking and Screening : Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings. The ligands demonstrated moderate to good binding energies on target proteins, exhibiting antimicrobial and antioxidant activity. This underlines the role of such compounds in developing new therapeutic agents (Flefel et al., 2018).
Analgesic and Anti-inflammatory Activity : Research into methyl 6‐substituted‐3(2H)‐pyridazinone‐2‐ylacetates, structurally similar to the query compound, has shown promising analgesic and anti-inflammatory effects without the gastric ulcerogenic effect common to nonsteroidal anti-inflammatory drugs. This points to their potential for safer pain and inflammation management (Şahina et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-16-4-5-20(24-15-16)25-21-6-7-22(27-26-21)28-8-10-29(11-9-28)23(30)17-12-18(31-2)14-19(13-17)32-3/h4-7,12-15H,8-11H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMWWOZIQOXZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5567306.png)
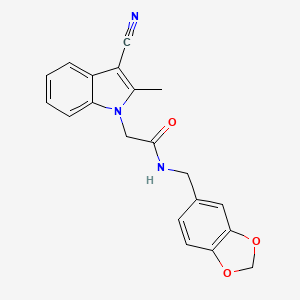
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)
![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)
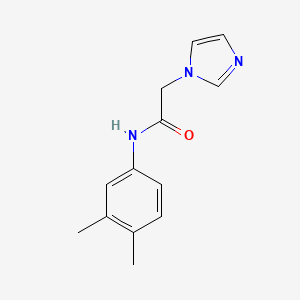
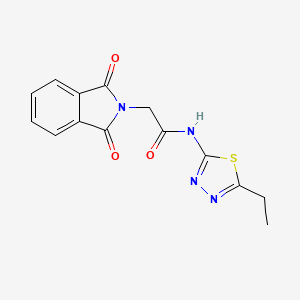
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)
![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)
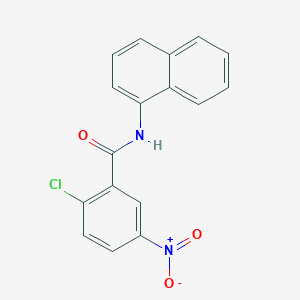
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)
